1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine
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Overview
Description
1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group at the 1-position.
N-Alkylation: The final step involves the N-alkylation of the benzimidazole with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine
- 1-propyl-N-[1-(pyridin-4-yl)ethyl]piperidin-4-amine
Uniqueness
1-propyl-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzimidazole core, combined with the pyridin-4-ylmethyl and propyl groups, makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H18N4 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C16H18N4/c1-2-11-20-15-6-4-3-5-14(15)19-16(20)18-12-13-7-9-17-10-8-13/h3-10H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
GRPHJPPSXUOMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=NC=C3 |
Origin of Product |
United States |
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